molecular formula C11H15BFNO2 B1408811 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid CAS No. 1704063-81-9

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid

Cat. No.: B1408811
CAS No.: 1704063-81-9
M. Wt: 223.05 g/mol
InChI Key: SMVCTBVJPGVCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrolidin-1-ylmethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid typically involves the following steps:

    Formation of the Pyrrolidin-1-ylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl group.

    Introduction of the Fluorine Atom: The fluorine atom is introduced to the phenyl ring through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group through the reaction of the fluorinated pyrrolidin-1-ylmethyl phenyl intermediate with a boron-containing reagent such as boronic acid or boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: The compound can undergo reduction reactions to form corresponding boron-containing reduced products.

    Substitution: The fluorine atom and the pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic esters and boronic anhydrides.

    Reduction: Reduced boron-containing compounds.

    Substitution: Substituted phenylboronic acid derivatives.

Scientific Research Applications

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the development of boron-containing drugs and as a probe for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and other biological processes. The fluorine atom and the pyrrolidin-1-ylmethyl group contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the fluorine and pyrrolidin-1-ylmethyl groups, making it less reactive in certain applications.

    4-Fluorophenylboronic Acid: Contains the fluorine atom but lacks the pyrrolidin-1-ylmethyl group, resulting in different reactivity and stability.

    2-(Pyrrolidin-1-ylmethyl)phenylboronic Acid: Contains the pyrrolidin-1-ylmethyl group but lacks the fluorine atom, affecting its chemical properties.

Uniqueness

4-Fluoro-2-(pyrrolidin-1-ylmethyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the pyrrolidin-1-ylmethyl group, which enhance its reactivity, stability, and versatility in various applications. The combination of these functional groups makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

[4-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c13-10-3-4-11(12(15)16)9(7-10)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCTBVJPGVCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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